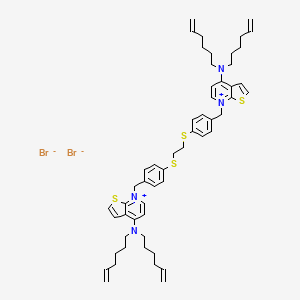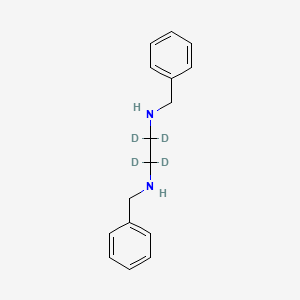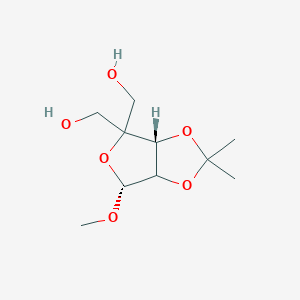
Antibacterial agent 115
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 115 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications, including medical, industrial, and research settings.
準備方法
合成経路と反応条件: 抗菌剤 115 の合成には、通常、複数ステップのプロセスが必要です。最初のステップには、通常、縮合反応によるコア構造の形成が含まれます。その後のステップには、ハロゲン化やアルキル化などの官能基の修飾が含まれる場合があり、抗菌特性を強化します。温度、溶媒、触媒などの反応条件は、収率と純度を最適化するために慎重に制御されます。
工業生産方法: 工業的な環境では、抗菌剤 115 の生産は、バッチ式または連続フロー反応器を使用してスケールアップされます。このプロセスには、一貫性と有効性を確保するために、厳格な品質管理対策が含まれます。高性能液体クロマトグラフィー(HPLC)や質量分析などの高度な技術を使用して、生産プロセスを監視し、最終製品の品質を確認します。
3. 化学反応の分析
反応の種類: 抗菌剤 115 は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、化合物の官能基を修飾し、抗菌活性を高める可能性があります。
還元: 還元反応は、特定の官能基を改変するために使用され、化合物の安定性と反応性に影響を与える可能性があります。
置換: 求核置換や求電子置換などの置換反応は、抗菌剤 115 の合成と修飾に一般的です。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ハロアルカン。
主な生成物: これらの反応から生成される主な生成物には、さまざまな抗菌剤 115 の誘導体が含まれ、それぞれが潜在的に異なる抗菌特性を持っています。これらの誘導体は、多くの場合、さまざまな細菌株に対する有効性をテストされます。
4. 科学研究の用途
抗菌剤 115 は、科学研究において幅広い用途を持っています。
化学: 反応機構の研究や新しい合成方法の開発におけるモデル化合物として使用されます。
生物学: 細菌の耐性機構を理解し、新しい抗菌戦略を開発するための微生物学的研究に使用されます。
医学: 特に抗生物質耐性株による細菌感染症の治療における潜在的な用途について調査されています。
産業: 細菌汚染を防止するための抗菌コーティングや材料の開発に使用されます。
化学反応の分析
Types of Reactions: Antibacterial agent 115 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions may be used to alter specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学的研究の応用
Antibacterial agent 115 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用機序
抗菌剤 115 の作用機序は、特定の細菌プロセスを標的とすることに関係しています。細菌の細胞壁合成を阻害したり、タンパク質合成を阻害したり、核酸合成を阻害したりすることがあります。この化合物は、酵素やリボソームサブユニットなどの特定の分子標的に結合し、細菌の増殖を阻害したり、細胞を死滅させたりします。関与する正確な経路は、化合物の構造と標的となる細菌株によって異なります。
6. 類似の化合物との比較
抗菌剤 115 は、次のような他の類似の化合物と比較できます。
ペニシリン: 細菌の細胞壁合成を標的とするが、コア構造が異なります。
テトラサイクリン: 細菌のリボソームに結合することにより、タンパク質合成を阻害します。
シプロフロキサシン: DNA 複製を阻害するために、DNA ジャイレースを標的とします。
独自性: 抗菌剤 115 を際立たせているのは、その独自の構造であり、これにより複数の細菌プロセスを同時に標的とすることができます。このマルチターゲットアプローチは、細菌耐性の発達の可能性を減らすことができ、抗菌剤の武器庫に貴重な追加となります。
類似化合物との比較
Antibacterial agent 115 can be compared to other similar compounds, such as:
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Interferes with bacterial DNA replication by targeting DNA gyrase.
Uniqueness: What sets this compound apart is its unique structure, which allows it to target multiple bacterial processes simultaneously. This multi-target approach can reduce the likelihood of bacterial resistance development, making it a valuable addition to the arsenal of antibacterial agents.
特性
分子式 |
C35H48N2O3 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC名 |
(2S,4aS,6aR,6aS,6bR,8aR,11Z,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-11-(pyrazin-2-ylmethylidene)-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C35H48N2O3/c1-30(2)26-10-11-35(7)27(33(26,5)19-22(28(30)38)18-23-21-36-16-17-37-23)9-8-24-25-20-32(4,29(39)40)13-12-31(25,3)14-15-34(24,35)6/h8,16-18,21,25-27H,9-15,19-20H2,1-7H3,(H,39,40)/b22-18-/t25-,26-,27+,31+,32-,33-,34+,35+/m0/s1 |
InChIキー |
NQQANRNOEBAHLC-DAKIQFBOSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C/C6=NC=CN=C6)/C(=O)C5(C)C)C)C)(C)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CC(=CC4=NC=CN=C4)C1=O)C)CC=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


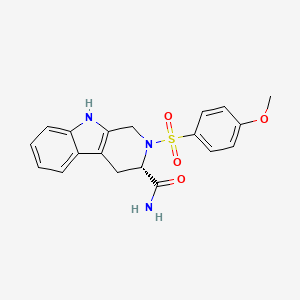




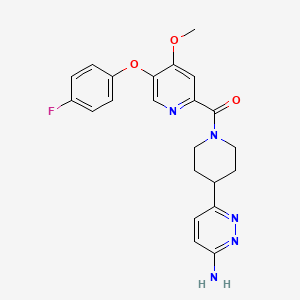

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
